molecular formula C10H15Cl2N3O2 B2983080 4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride CAS No. 2251054-28-9

4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride

Cat. No.: B2983080
CAS No.: 2251054-28-9
M. Wt: 280.15
InChI Key: HMRZWIFOLHYYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, an aminomethyl group, and a morpholinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the aminomethyl group and the morpholinone moiety. Common reagents used in these reactions include amines, aldehydes, and ketones, with reaction conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles such as ammonia or amines, often in the presence of a base.

  • Addition: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyridines or morpholines.

  • Addition: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Medicine: Potential medical applications include the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-(Aminomethyl)pyridine

  • 4-(Aminomethyl)piperidine

  • Morpholinone derivatives

Uniqueness: 4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[4-(aminomethyl)pyridin-2-yl]morpholin-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c11-6-8-1-2-12-9(5-8)13-3-4-15-7-10(13)14;;/h1-2,5H,3-4,6-7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWMDKDMDDUQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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